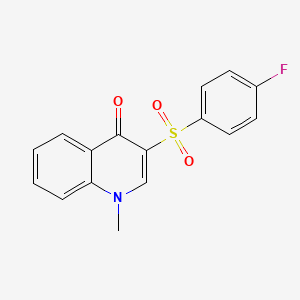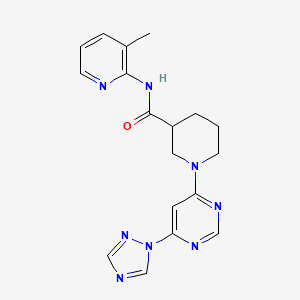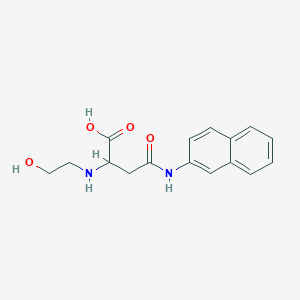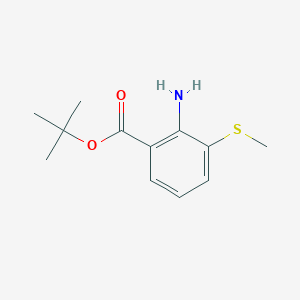
3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinolinone derivative with a fluorobenzenesulfonyl group. Quinolinones are a class of organic compounds that are often used in the synthesis of pharmaceuticals and other biologically active compounds . The fluorobenzenesulfonyl group is a common functional group in organic chemistry, known for its reactivity and its ability to act as a leaving group in chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a quinolinone core with a fluorobenzenesulfonyl group attached. The exact structure would depend on the position of the fluorobenzenesulfonyl group on the quinolinone ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by both the quinolinone and the fluorobenzenesulfonyl group. The sulfonyl group is typically quite reactive and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzenesulfonyl group could increase its reactivity and potentially its polarity .Scientific Research Applications
Pharmacological Applications
Research on related compounds, such as fluorinated benzene derivatives, has demonstrated potential in various pharmacological applications. For instance, a study on a cellular proliferative marker, 18F-ISO-1, for PET imaging in tumor proliferation assessment, highlights the utility of fluorine-containing compounds in diagnostic imaging and oncology (Dehdashti et al., 2013). This suggests that fluorine-substituted compounds, like 3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one, may have applications in developing novel diagnostic agents.
Biodistribution and Radiation Dosimetry
Another area of interest is the biodistribution and radiation dosimetry of fluorine-containing compounds, which are crucial for ensuring the safety and effectiveness of radiopharmaceuticals. A study on 18F-AV-133, a VMAT2 imaging agent, provides valuable insights into the safe use and potential clinical applications of such compounds in neuroscience and neurology (Lin et al., 2010). The findings from this study could inform research on the safety and efficacy profiles of similar fluorinated compounds in medical imaging.
Environmental and Health Impact Studies
Fluorinated compounds, including perfluorooctanesulfonate and related chemicals, have been studied for their environmental persistence and potential health impacts. Research in this domain assesses the accumulation of these compounds in humans and their implications for health (Olsen et al., 2004). Such studies are essential for understanding the long-term effects of exposure to complex fluorinated molecules and developing guidelines for their safe use.
Mechanism of Action
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3S/c1-18-10-15(16(19)13-4-2-3-5-14(13)18)22(20,21)12-8-6-11(17)7-9-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVNJYFXTCAKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7R,8S)-6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride](/img/structure/B2555764.png)
![5-(3,4-Dimethoxyphenyl)-3-[(2,5-dimethylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2555765.png)
![1,8-Dioxaspiro[4.5]decan-4-amine](/img/structure/B2555766.png)

![5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555769.png)


![Tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate](/img/structure/B2555773.png)


![2-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2555778.png)